N-Ethoxycarbonyl-ciprofloxacin
Overview
Description
N-Ethoxycarbonyl-ciprofloxacin is a derivative of ciprofloxacin, a widely used antibiotic in the fluoroquinolone class.
Preparation Methods
The synthesis of N-Ethoxycarbonyl-ciprofloxacin typically involves the modification of ciprofloxacin. One common method includes the reaction of ciprofloxacin with ethyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the successful formation of the ethoxycarbonyl derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
N-Ethoxycarbonyl-ciprofloxacin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: This compound can participate in substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethoxycarbonyl-ciprofloxacin has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl-ciprofloxacin is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
N-Ethoxycarbonyl-ciprofloxacin can be compared with other fluoroquinolone derivatives such as norfloxacin, pefloxacin, and enoxacin. These compounds share a similar core structure but differ in their substituents, which can influence their antibacterial activity and pharmacokinetic properties . The unique ethoxycarbonyl group in this compound may offer distinct advantages in terms of stability and solubility compared to its analogues .
Conclusion
This compound is a valuable compound in the field of medicinal chemistry, with diverse applications in research and industry. Its unique structure and properties make it a subject of ongoing scientific interest.
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQHYOHXHCYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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